![molecular formula C9H7ClN2 B1589989 2-Chloro-6-methylquinoxaline CAS No. 55687-00-8](/img/structure/B1589989.png)
2-Chloro-6-methylquinoxaline
Overview
Description
2-Chloro-6-methylquinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C9H7ClN2. It is a derivative of quinoxaline, which is known for its diverse biological activities and applications in various fields such as medicine, chemistry, and industry .
Mechanism of Action
Target of Action
Quinoxalines, the class of compounds to which 2-chloro-6-methylquinoxaline belongs, are known to interact with various biological targets .
Mode of Action
Quinoxalines are known to undergo acid-catalyzed rearrangements when exposed to nucleophilic reactants, leading to biheterocyclic systems . This suggests that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Quinoxalines are known to be involved in various biochemical processes .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is a permeant of the blood-brain barrier . It is also known to inhibit CYP1A2, an enzyme involved in drug metabolism .
Result of Action
Quinoxalines are known to have a broad spectrum of biological activities .
Biochemical Analysis
Biochemical Properties
The nature of these interactions can vary widely depending on the specific structure of the quinoxaline derivative and the biomolecules it interacts with .
Cellular Effects
Quinoxaline derivatives have been reported to have diverse therapeutic uses and have become a crucial component in drugs used to treat various diseases . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinoxalines and their derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Quinoxaline derivatives have been reported to show potent activity against various strains of leishmanial .
Metabolic Pathways
Quinoxalines are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Subcellular Localization
The localization of molecules can have significant effects on their activity or function .
Preparation Methods
The synthesis of 2-Chloro-6-methylquinoxaline typically involves the reaction of 2-chloroaniline with methylglyoxal in the presence of a suitable catalyst. This reaction proceeds through a condensation mechanism, forming the quinoxaline ring . Industrial production methods often employ microwave-assisted synthesis, which enhances the reaction rate and yield while minimizing the use of solvents .
Chemical Reactions Analysis
2-Chloro-6-methylquinoxaline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline N-oxides using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can convert it into 2-amino-6-methylquinoxaline using reducing agents like sodium borohydride.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Synthesis
Intermediary Role in Synthesis:
CMQ serves as an important intermediate in the synthesis of more complex quinoxaline derivatives. These derivatives are crucial for developing new materials and pharmaceuticals. The presence of both chlorine and methyl groups in CMQ enhances its reactivity, making it suitable for various chemical reactions, including nucleophilic substitutions and cyclizations.
Comparison with Similar Compounds:
The unique properties of CMQ can be contrasted with other quinoxaline derivatives:
Compound | Characteristics |
---|---|
2-Methylquinoxaline | Lacks chlorine; different reactivity and biological activity |
2-Chloroquinoxaline | Lacks methyl group; affects solubility and biological interactions |
6-Methylquinoxaline | Lacks chlorine; variations in chemical properties |
Biological Applications
Antimicrobial and Antiviral Activities:
Research indicates that CMQ exhibits significant antimicrobial and antiviral properties. It has been evaluated for its potential as a drug candidate against various pathogens, including bacteria and viruses. For instance, studies have shown that CMQ derivatives demonstrate promising activity against liver cancer cell lines (HepG-2 and HuH-7), with IC50 values indicating effective cytotoxicity .
Anticancer Properties:
Recent studies have highlighted the anticancer potential of CMQ derivatives. For example, a derivative incorporating a 2-hydroxy-1-naphthaldehyde side chain exhibited strong anticancer activity against liver cancer cell lines, achieving IC50 values as low as 1.53 µM . The mechanism involves the inhibition of histone deacetylases (HDACs), which play a critical role in cancer cell proliferation.
Inflammatory and Hypertensive Effects:
Additionally, CMQ derivatives are being investigated for their anti-inflammatory and antihypertensive properties, suggesting a broad therapeutic potential beyond cancer treatment .
Industrial Applications
Dyes and Catalysts:
In industrial applications, CMQ is utilized in the production of dyes and catalysts due to its unique electronic properties. The compound's ability to undergo various chemical transformations makes it valuable in creating materials with specific functionalities .
Case Studies
Case Study 1: Anticancer Activity
A study focused on synthesizing novel quinoxaline derivatives revealed that compounds derived from CMQ showed significant anticancer activity against multiple cell lines. The most active compound demonstrated an IC50 value of 3.06 µM against HuH-7 cells, indicating its potential as a lead compound for further development .
Case Study 2: Antimicrobial Efficacy
Another research project explored the antimicrobial properties of CMQ derivatives against several bacterial strains. Results showed that specific modifications to the CMQ structure enhanced its efficacy, making it a candidate for developing new antimicrobial agents .
Comparison with Similar Compounds
2-Chloro-6-methylquinoxaline can be compared with other quinoxaline derivatives such as:
2-Methylquinoxaline: Lacks the chlorine atom, resulting in different chemical reactivity and biological activity.
2-Chloroquinoxaline: Lacks the methyl group, which affects its solubility and interaction with biological targets.
6-Methylquinoxaline: Lacks the chlorine atom, leading to variations in its chemical and biological properties.
The presence of both chlorine and methyl groups in this compound makes it unique, providing a balance of hydrophobicity and reactivity that can be fine-tuned for specific applications.
Biological Activity
2-Chloro-6-methylquinoxaline is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, antiviral, and anticancer properties, supported by relevant research findings and data.
1. Overview of this compound
This compound belongs to the quinoxaline family, which is known for a wide range of pharmacological activities. The compound's structure includes a chlorine atom at the second position and a methyl group at the sixth position of the quinoxaline ring, contributing to its biological properties.
2. Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study synthesized various derivatives of quinoxaline and tested their activity against several bacterial strains.
Table 1: Antimicrobial Activity of Quinoxaline Derivatives
Compound | Bacterial Strain | Activity (Zone of Inhibition) |
---|---|---|
This compound | Escherichia coli (NCTC 10418) | Moderate |
This compound | Staphylococcus aureus (NCTC 65710) | High |
This compound | Pseudomonas aeruginosa (NCTC 10662) | Moderate |
The results indicated that the compound was particularly effective against Gram-positive bacteria, with moderate activity against Gram-negative strains. The presence of the chlorine and methyl groups enhances lipophilicity, facilitating better penetration through microbial cell walls .
3. Antiviral Properties
Quinoxaline derivatives have also shown promise as antiviral agents. A systematic review highlighted several studies focusing on their potential against various viral infections.
Table 2: Antiviral Activity of Quinoxaline Derivatives
Compound | Viral Target | EC50 (µM) |
---|---|---|
This compound | HIV-1 Reverse Transcriptase | <0.05 |
This compound | HCMV | >30 |
The compound demonstrated potent inhibition against HIV-1 reverse transcriptase, indicating its potential as an antiviral drug candidate. However, its activity against HCMV was less pronounced, suggesting that structural modifications may be necessary to enhance efficacy against specific viruses .
4. Anticancer Activity
In addition to antimicrobial and antiviral effects, quinoxalines have been investigated for their anticancer properties. Some studies suggest that modifications to the quinoxaline structure can lead to enhanced cytotoxicity against cancer cell lines.
A recent investigation into various quinoxaline derivatives revealed that compounds with specific substitutions exhibited significant anticancer activity, potentially through mechanisms involving apoptosis induction in cancer cells .
5. Case Studies and Research Findings
Several case studies have been conducted to assess the biological activity of this compound:
- Antimicrobial Study : A study synthesized hydrazones from this compound and evaluated their antibacterial activity. The results showed that certain derivatives had enhanced activity against both Gram-positive and Gram-negative bacteria, highlighting the importance of structural modifications in improving efficacy .
- Antiviral Evaluation : Another study focused on the antiviral potential of quinoxalines against various viruses, including hepatitis B and coxsackievirus B5. The findings indicated that specific derivatives exhibited low EC50 values, suggesting strong antiviral activity without significant cytotoxicity .
Properties
IUPAC Name |
2-chloro-6-methylquinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c1-6-2-3-7-8(4-6)11-5-9(10)12-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDZKKIHTFOAEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(N=C2C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20506877 | |
Record name | 2-Chloro-6-methylquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20506877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55687-00-8 | |
Record name | 2-Chloro-6-methylquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20506877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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